molecular formula C11H10N2O4 B8151251 (2,5-dioxopyrrolidin-1-yl) 3-methylpyridine-2-carboxylate

(2,5-dioxopyrrolidin-1-yl) 3-methylpyridine-2-carboxylate

Cat. No.: B8151251
M. Wt: 234.21 g/mol
InChI Key: IWKYMCKCYNSXJR-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 3-methylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine carboxylic acid derivatives. This compound is known for its unique structure, which combines a pyridine ring with a pyrrolidinyl ester group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-methylpyridine-2-carboxylate typically involves the reaction of 3-Methyl-pyridine-2-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl ester. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the carboxylic acid, followed by the addition of the pyrrolidinyl ester . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-methylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 3-methylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a ligand in the synthesis of metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine-2-carboxylic acid: A precursor in the synthesis of the ester compound.

    2,5-Dioxo-pyrrolidin-1-yl esters: A class of compounds with similar ester functional groups.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 3-methylpyridine-2-carboxylate is unique due to its combination of a pyridine ring and a pyrrolidinyl ester group. This unique structure imparts specific chemical properties, making it valuable in various research applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further distinguishes it from other similar compounds.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-3-2-6-12-10(7)11(16)17-13-8(14)4-5-9(13)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKYMCKCYNSXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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